Tetraamminepalladium(II) sulfate

Overview

Description

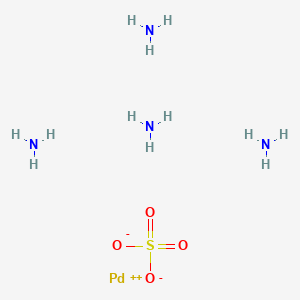

Tetraamminepalladium(II) sulfate: is a coordination compound with the chemical formula [Pd(NH3)4]SO4 . It is a palladium complex where the palladium ion is coordinated with four ammonia molecules and one sulfate ion. This compound is known for its applications in electroplating and catalysis, particularly in the electronics industry .

Mechanism of Action

Target of Action

Tetraamminepalladium(II) sulfate is primarily used in the field of electroplating . Its primary targets are the surfaces of various materials, particularly in the electronics industry, where it is used for palladium plating of computer motherboards and network plugs .

Mode of Action

The compound acts by depositing a layer of palladium on the target surface. It integrates the advantages of various electrolytes, enhancing the ductility of the coating . This interaction results in a durable and conductive palladium layer on the target surface.

Biochemical Pathways

Instead, it plays a crucial role in the electroplating process, which is a key pathway in the manufacturing of electronic components .

Pharmacokinetics

Its properties related to solubility, stability, and reactivity are crucial for its effectiveness in electroplating processes .

Result of Action

The result of this compound’s action is a durable, conductive, and ductile palladium coating on the target surface . This coating is particularly valuable in the electronics industry, where it contributes to the functionality and longevity of various components .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. These include the concentration of the solution, the temperature, and the pH of the environment . Proper control of these factors is essential to ensure the effectiveness of the electroplating process.

Biochemical Analysis

Biochemical Properties

Tetraamminepalladium(II) sulfate is known for its role in electroplating processes

Molecular Mechanism

It is known to be used in the electronics industry for palladium plating , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Method 1:

Starting Materials: Palladium powder, concentrated nitric acid, concentrated sulfuric acid, ammonia water.

Procedure: Palladium powder is added to a mixed solution of concentrated nitric acid and slightly excessive concentrated sulfuric acid. An oxidant is slowly added to the mixture, which is then heated until no brown gas escapes. The solution is cooled, diluted with distilled water, and ammonia water is added to adjust the pH.

-

Method 2:

Industrial Production Methods:

The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity, making it suitable for applications in electroplating and catalysis .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation and Reduction:

- Tetraamminepalladium(II) sulfate can undergo redox reactions, where the palladium ion can be reduced or oxidized depending on the reaction conditions.

-

Substitution Reactions:

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like nitric acid.

Reduction: Reducing agents such as hydrogen gas or hydrazine.

Substitution: Ligands like chloride ions in the presence of suitable solvents.

Major Products:

Oxidation: Palladium(IV) complexes.

Reduction: Palladium(0) or palladium(I) complexes.

Substitution: Various palladium complexes depending on the substituting ligand.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Anticancer Research: Palladium complexes, including this compound, are studied for their potential anticancer properties due to their ability to interact with DNA and proteins.

Industry:

Comparison with Similar Compounds

Tetraamminepalladium(II) nitrate: Similar in structure but contains nitrate ions instead of sulfate.

Tetraammineplatinum(II) sulfate: Contains platinum instead of palladium.

Tetraamminecopper(II) sulfate: Contains copper instead of palladium.

Uniqueness:

Electroplating Efficiency: Tetraamminepalladium(II) sulfate is particularly noted for its high electroplating efficiency and environmental friendliness, making it a preferred choice in the electronics industry.

Catalytic Activity: The palladium center in this compound provides unique catalytic properties that are highly valued in organic synthesis.

Biological Activity

Tetraamminepalladium(II) sulfate, with the chemical formula , is a palladium complex that has garnered attention in various fields, particularly in biochemistry and materials science. Its biological activity is of significant interest due to its potential applications in antimicrobial and anticancer therapies, as well as its role in bioremediation processes.

Overview of this compound

- CAS Number : 13601-06-4

- Molecular Weight : 270.60 g/mol

- Form : White crystalline powder

- Purity : ≥99%

This compound is primarily used in palladium plating and catalysis within the electronics industry, but its biological implications are increasingly being explored .

Antimicrobial Properties

Research indicates that palladium complexes, including this compound, exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve the disruption of cellular functions through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. For instance, studies have shown that palladium nanoparticles can inhibit the growth of sulfate-reducing bacteria by coating their surfaces, thereby impeding metabolic processes such as sulfate reduction .

Antitumor Activity

This compound has also been investigated for its potential antitumor properties. Similar to platinum-based drugs like cisplatin, palladium complexes can bind to DNA and interfere with replication and transcription processes. This interaction can trigger apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

-

Inhibition of Sulfate-Reducing Bacteria :

- A study demonstrated that increasing concentrations of palladium coating on Desulfovibrio species led to significant inhibition of sulfate reduction. Cells coated with 800 mmol Pd/g dry weight exhibited a marked reduction in metabolic activity, highlighting the potential for palladium-based compounds in microbial control strategies .

- Cytotoxicity Assessment :

- Anticancer Mechanisms :

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

azane;palladium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H3N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H3;(H2,1,2,3,4);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPHQZJZSJENIO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[O-]S(=O)(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N4O4PdS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592759 | |

| Record name | Palladium(2+) sulfate--ammonia (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13601-06-4 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium(2+) sulfate--ammonia (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminopalladium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palladium tetraaminesulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.